4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H11ClFN3 and its molecular weight is 215.65 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary targets of this compound are protein kinases . These enzymes play essential roles in controlling cell growth, differentiation, migration, and metabolism .
- Upon administration, the compound interacts with protein kinases through a process called transmetalation . This involves the transfer of nucleophilic organic groups from boron to palladium, forming new Pd–C bonds .
- The affected pathways include those related to cell growth regulation, differentiation, and metabolism. By inhibiting protein kinases, the compound disrupts these signaling processes .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cell proliferation, differentiation, and survival, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. Alternatively, it may interact with transcription factors, influencing the expression of target genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, pyrimidine derivatives can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites, impacting cellular function and health.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis.
Properties
IUPAC Name |
4-chloro-6-(4-fluoropiperidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXYSCMTMBXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.